molecular formula C7H4N2O5 B1206409 2,6-Dinitrobenzaldehyde CAS No. 606-31-5

2,6-Dinitrobenzaldehyde

Cat. No. B1206409
Key on ui cas rn: 606-31-5
M. Wt: 196.12 g/mol
InChI Key: WHFZQNNDIJKLIO-UHFFFAOYSA-N
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Patent
US05707776

Procedure details

11.0 g of sodium borohydride were dissolved in 160 ml of 0.2N sodium hydroxide at room temperature. The resulting solution was dropwise added to a methanol solution comprising 100 g of 2,6-dinitrobenzaldehyde. This was stirred for 30 minutes at room temperature. Afterwards, methanol was removed therefrom by distillation, and the residue was extracted several times each with diethyl ether. The ether extracts were dried with anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure, using a rotary evaporator, and the residue was recrystallized three times each from chloroform/carbon tetrachloride, to obtain 90.2 g of 2,6-dinitrobenzyl alcohol. 20 g of this 2,6-dinitrobenzyl alcohol and 23.7 g of p-toluenesulfonyl chloride were dissolved in 150 ml of acetone to prepare a solution. An acetone solution comprising 2.25 ml of dicyclohexylamine was dropwise added to the solution and stirred at 25° C. for 24 hours. Afterwards, the reaction mixture was treated and recrystallized in the same manner as in the treatment of the above-mentioned 2,6-dinitrobenzyl alcohol, and 22.3 g of 2,6-dinitrobenzyltosylate (photo acid generator a) having the following formula were obtained. ##STR18##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CO.[N+:5]([C:8]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:9]=1[CH:10]=[O:11])([O-:7])=[O:6]>[OH-].[Na+]>[N+:5]([C:8]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:9]=1[CH2:10][OH:11])([O-:7])=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C(=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterwards, methanol was removed
DISTILLATION
Type
DISTILLATION
Details
by distillation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted several times each with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized three times each from chloroform/carbon tetrachloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CO)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 90.2 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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